3-(3,4-Difluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Difluorophenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of fluorinated phenyl and pyridinyl groups attached to a bi-1,2,4-oxadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate amidrazones with oxidizing agents such as manganese dioxide (MnO₂) in dry dichloromethane (CH₂Cl₂) to form the oxadiazole ring . The reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and optimized reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized and reduced chemically and electrochemically in a reversible manner.
Substitution Reactions: The presence of fluorine atoms on the phenyl ring makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide (MnO₂) is commonly used for the oxidation of amidrazones to form the oxadiazole ring.
Solvents: Dry dichloromethane (CH₂Cl₂) is often used as a solvent for these reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(3,4-Difluorophenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is used as a building block for the synthesis of advanced materials with specific electronic and magnetic properties.
Catalysis: The compound’s redox properties make it a candidate for use in catalytic processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenyl and pyridinyl groups contribute to its binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: This compound shares the difluorophenyl group but has a different heterocyclic core.
2,4-Difluorophenyl-derivatives: These compounds have similar structural features but differ in the position of the fluorine atoms and the nature of the heterocyclic core.
Uniqueness
3-(3,4-Difluorophenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole is unique due to its combination of a bi-1,2,4-oxadiazole core with both fluorinated phenyl and pyridinyl groups. This unique structure imparts specific electronic and steric properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-(3,4-difluorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F2N5O2/c16-10-2-1-9(7-11(10)17)13-20-15(24-22-13)14-19-12(21-23-14)8-3-5-18-6-4-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUVVHUQTKSVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=N2)C3=NC(=NO3)C4=CC=NC=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.